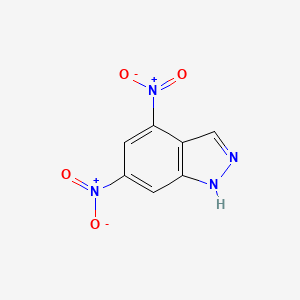

4,6-Dinitro-1H-indazole

概要

説明

4,6-Dinitro-1H-indazole is a chemical compound with the molecular formula C7H4N4O4 . It has an average mass of 208.131 Da and a monoisotopic mass of 208.023254 Da .

Molecular Structure Analysis

The molecule consists of a phenyl ring fused to a pyrazole ring . The structure is planar except for the nitro-group oxygen atoms .Chemical Reactions Analysis

A method for the synthesis of 1-aryl-3-formyl-4,6-dinitro-1H-indazoles by the reaction of picrylacetaldehyde with aryldiazonium salts followed by intramolecular cyclization of the resulting picrylglyoxal monoarylhydrazones was developed . Various 4,6-dinitro-1-phenyl-1H-indazoles substituted in position 3 were prepared via transformations involving the formyl group of 3-formyl-4,6-dinitro-1-phenyl-1H-indazole .Physical And Chemical Properties Analysis

4,6-Dinitro-1H-indazole has a molecular formula of C7H4N4O4, an average mass of 208.131 Da, and a monoisotopic mass of 208.023254 Da .科学的研究の応用

Regiospecificity in Chemical Reactions

4,6-Dinitro-1H-indazole demonstrates specific behavior in chemical reactions, particularly in nucleophilic substitutions. Studies have shown that reactions with anionic nucleophiles lead to the regiospecific replacement of the nitro group at a particular position. This specificity is useful in synthesizing various substituted 1H-indazoles for potential applications in chemical synthesis and pharmaceuticals (Starosotnikov et al., 2004).

Synthesis of Novel Compounds

The synthesis of previously unknown compounds utilizing 4,6-Dinitro-1H-indazole is an area of interest. Methods have been developed for preparing unique 3-unsubstituted 4-X-6-nitro-1-phenyl-1H-indazoles, showcasing the versatility of 4,6-Dinitro-1H-indazole in the field of organic chemistry and drug development (Starosotnikov et al., 2003).

Energetic Material Performance

4,6-Dinitro-1H-indazole derivatives have been studied for their potential in enhancing the performance and safety of energetic materials. Research has revealed the synthesis of such derivatives with two polymorphic forms, exhibiting properties like increased density, heat of formation, and detonation velocity, which are significant for applications in explosives and propellants (Tang et al., 2019).

Anticancer Research

Derivatives of 4,6-Dinitro-1H-indazole have shown promising results in anticancer research. For example, certain indazole derivatives have demonstrated significant antiproliferative activity in cancer cell lines, suggesting their potential as candidates for developing novel anticancer agents (Hoang et al., 2022).

Computational Studies in Medicine

Computational approaches have been employed to understand the affinity of indazole derivatives for nitric oxide synthases, a crucial aspect in medicinal chemistry. Theoretical calculations can predict the potential efficacy of these compounds as inhibitors, which is important for the development of new therapeutic agents (Elguero et al., 2009).

Novel Synthesis Techniques

Efficient synthesis methods have been developed for creating unique 2-R-4,6-dinitro-2H-indazoles from 2,4,6-trinitrotoluene, showcasing the adaptability and utility of 4,6-Dinitro-1H-indazole in creating diverse chemical structures. This advancement aids in exploring new avenues in drug discovery and material science (Kuvshinov et al., 2000).

Neuroprotection Studies

Although slightly deviating from 4,6-Dinitro-1H-indazole, studies on related compounds like 6-Hydroxy-1-H-Indazole in models of Parkinson's disease have provided insights into the neuroprotective roles of indazole derivatives. These findings could be pivotal in understanding the broader potential of similar compounds in neurodegenerative disease research (Xiao-feng et al., 2016).

Antiproliferative Activity

1H-Benzo[f]indazole-4,9-diones, structurally related to 4,6-Dinitro-1H-indazole, have been synthesized and evaluated for their antiproliferative activity, showcasing the potential of indazole derivatives in cancer treatment. These compounds offer a promising avenue for new anticancer agents (Molinari et al., 2015).

Synthesis of Heterocyclic Systems

Innovative methods for synthesizing peri-annelated trinuclear heterocycles, including 1H-thiopyrano[4,3,2-cd]indazoles and 1,5-dihydropyrazolo[3,4,5-de]cinnolines, from 3-R-1-aryl-4,6-dinitro-1H-indazoles have been developed. This work highlights the importance of 4,6-Dinitro-1H-indazole derivatives in creating complex molecular structures with potential pharmaceutical and chemical applications (Starosotnikov et al., 2003).

Safety And Hazards

将来の方向性

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . This suggests that 4,6-Dinitro-1H-indazole and its derivatives could have potential applications in the development of new drugs.

特性

IUPAC Name |

4,6-dinitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O4/c12-10(13)4-1-6-5(3-8-9-6)7(2-4)11(14)15/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUJSJUGOHAQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364857 | |

| Record name | 4,6-Dinitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dinitro-1H-indazole | |

CAS RN |

62969-01-1 | |

| Record name | 4,6-Dinitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

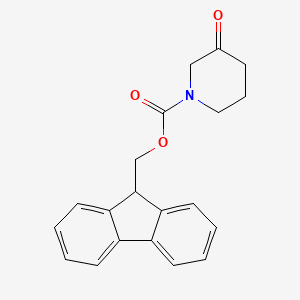

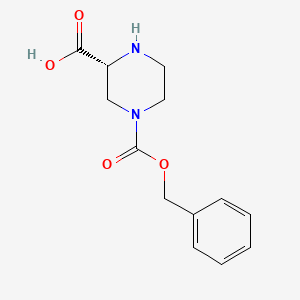

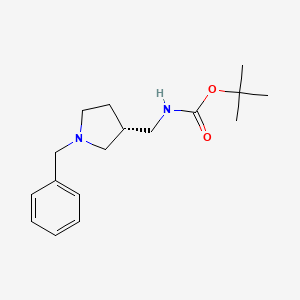

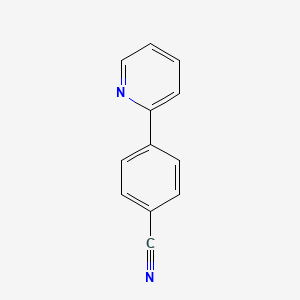

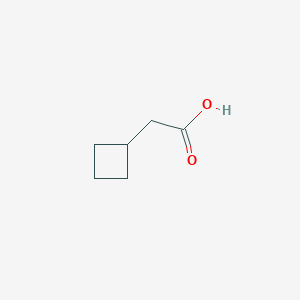

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

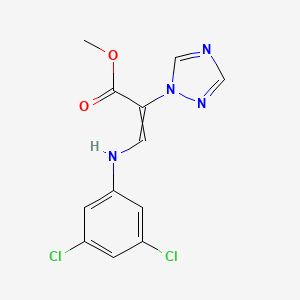

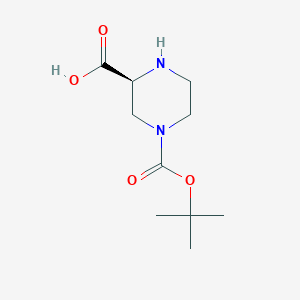

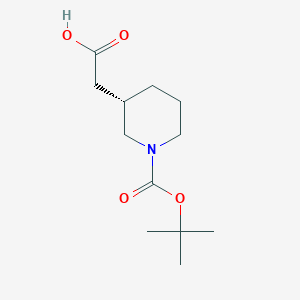

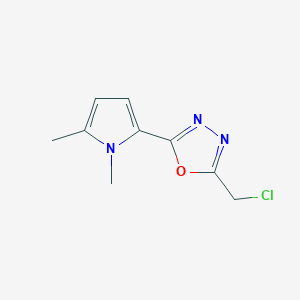

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)